![molecular formula C22H21ClN4O3 B2761007 3-allyl-7-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}quinazoline-2,4(1H,3H)-dione CAS No. 892262-29-2](/img/structure/B2761007.png)
3-allyl-7-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of quinazoline, a class of organic compounds with a bicyclic structure made up of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The molecule also contains a piperazine ring, which is a common feature in many pharmaceuticals and it has a chlorophenyl group attached .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed and validated as part of the Chemical Structure Validation project . The International Chemical Identifier (InChI) for a similar compound is provided, which could be used to generate the exact structure .Aplicaciones Científicas De Investigación
Hypotensive Agents
- Quinazoline derivatives exhibit significant hypotensive activities, particularly in relaxing blood vessels. Certain substitutions on the quinazoline structure have shown to enhance this activity, making these compounds potential candidates for developing new hypotensive agents (Eguchi et al., 1991).
Spectroscopic and Docking Studies
- Quinazoline derivatives have been characterized using various spectroscopic methods and computational studies. The molecule's reactive sites for electrophilic and nucleophilic attacks have been identified, which is crucial for understanding its interaction with biological molecules (Murugesan et al., 2021).
Antimicrobial Activities
- Some quinazoline derivatives have shown promising antibacterial and antifungal activities, suggesting their potential as antimicrobial agents. The ability to synthesize a variety of these compounds allows for the exploration of their use in treating microbial infections (Vidule, 2011).
Antitumor Agents
- Novel quinazoline derivatives containing piperazine moieties have demonstrated potent antiproliferative activities against various cancer cell lines. This highlights their potential as antitumor agents (Li et al., 2020).
Cytotoxic Evaluation for Cancer Treatment
- Quinazolinone derivatives have been evaluated for their cytotoxic activity against cancer cell lines. Their structure and synthesis play a crucial role in determining their effectiveness as potential anticancer agents (Poorirani et al., 2018).
Antibacterial and Antifungal Activities
- Synthesized quinazoline derivatives have been tested for their antibacterial and antifungal properties, indicating their potential in combating various pathogens (Shah et al., 2012).
Potential Antifungal Compound
- A novel quinazoline derivative showed promising results as a potential antifungal compound, highlighting the versatility of quinazoline derivatives in pharmaceutical applications (Volkova et al., 2020).
Inhibitors of Human Heart Chymase
- Quinazoline-2,4-dione derivatives have been evaluated for their ability to inhibit human heart chymase, an enzyme involved in cardiovascular diseases. This suggests their potential application in treating heart-related conditions (Fukami et al., 2000).
Novel Synthesis Methods
- Studies have also focused on developing efficient synthesis methods for quinazoline-2,4(1H,3H)-diones, a key intermediate in various drugs. These methods aim to improve the sustainability and efficiency of producing these compounds (Patil et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-prop-2-enyl-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3/c1-2-8-27-21(29)18-7-6-15(13-19(18)24-22(27)30)20(28)26-11-9-25(10-12-26)17-5-3-4-16(23)14-17/h2-7,13-14H,1,8-12H2,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQJECNXKYJJHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-benzyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2760924.png)
![2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2760928.png)
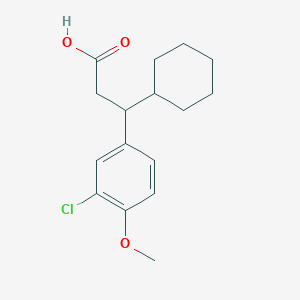

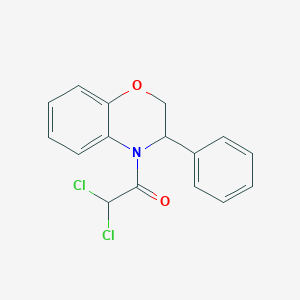
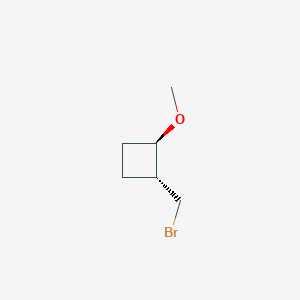

![N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2760937.png)
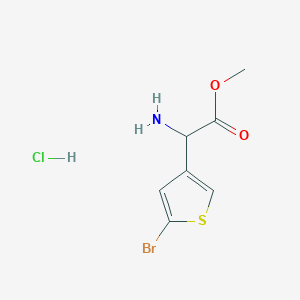
![8-chloro-3-(3,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2760941.png)

![(E)-2-cyano-3-[3-[(4-methylphenyl)methoxy]phenyl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2760945.png)
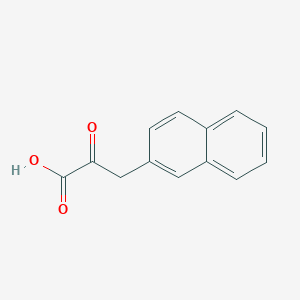
![2-{[4-(3-chlorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B2760947.png)
